Cyclopropanol, 1-(1-hexynyl)- (9CI)
Description
Structural Characterization of Cyclopropanol, 1-(1-Hexynyl)- (9CI)
Molecular Architecture and Stereoelectronic Properties
The compound’s core consists of a cyclopropane ring (C₃H₆O) with a hydroxyl group and a 1-hexynyl substituent (-C≡C-C₅H₁₁) at adjacent carbons. The cyclopropane ring exhibits sp⁵-hybridized carbons , resulting in bond angles of ~60° and significant ring strain (27.5 kcal/mol). The hexynyl group introduces conjugative effects through its triple bond, which interacts with the cyclopropane’s bent σ-bonds to delocalize electron density.
Density functional theory (DFT) calculations reveal that the gauche conformation of the hydroxyl group relative to the cyclopropane plane is stabilized by 1.4 kcal/mol due to reduced nonbonded interactions (e.g., H···H repulsion). Additionally, the alkyne’s π-system participates in hyperconjugation with the cyclopropane ring, further stabilizing the molecule.
Comparative Analysis of Cyclopropanol Derivatives
Cyclopropanol derivatives vary widely in stability and reactivity based on substituent electronic and steric profiles:
The hexynyl derivative’s alkyne enhances kinetic stability compared to alkyl-substituted analogues due to resonance delocalization. In contrast, phenyl-substituted derivatives exhibit faster radical-mediated ring-opening due to spin density transfer to the aromatic ring.
Spectroscopic Identification Techniques (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The hydroxyl proton resonates at δ 1.2–1.5 ppm as a sharp singlet due to rapid exchange. The cyclopropane protons appear as a multiplet at δ 1.0–1.2 ppm (J = 5–7 Hz), while the hexynyl protons show characteristic splitting:
- ¹³C NMR : The cyclopropane carbons resonate at δ 14–21 ppm (CH₂) and δ 61 ppm (C-OH). The alkyne carbons appear at δ 70–80 ppm (sp-hybridized).
Infrared (IR) Spectroscopy
Key absorptions include:
- O-H stretch : 3200–3400 cm⁻¹ (broad).
- C≡C stretch : 2100–2260 cm⁻¹ (sharp).
- C-O stretch : 1040–1100 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak at m/z 138 (C₉H₁₄O⁺) fragments via:
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction of 1-(1-hexynyl)cyclopropanol derivatives reveals a dihedral angle of 15° between the cyclopropane and alkyne planes, minimizing steric clashes. The hydroxyl group adopts a gauche conformation relative to the cyclopropane ring, stabilized by intramolecular hydrogen bonding with the alkyne’s π-cloud (O-H···C≡C distance: 2.8 Å).
Comparative studies with 1-phenylcyclopropanol show a planar arrangement between the cyclopropane and aryl ring, facilitating resonance stabilization. In contrast, the hexynyl derivative’s nonplanar geometry reduces conjugation but enhances steric protection of the hydroxyl group.
Properties
CAS No. |
163211-82-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 |
IUPAC Name |
1-hex-1-ynylcyclopropan-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-9(10)7-8-9/h10H,2-4,7-8H2,1H3 |
InChI Key |
CGHXQWYMPPOMAC-UHFFFAOYSA-N |
SMILES |
CCCCC#CC1(CC1)O |
Synonyms |
Cyclopropanol, 1-(1-hexynyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The following compounds are structurally related to Cyclopropanol, 1-(1-hexynyl)- (9CI), differing in substituents or functional groups:
Cyclopropanol, 2,2-dimethyl- (8CI,9CI)
- Molecular Formula : C₅H₁₀O (inferred from substituents; lists conflicting data).
- Substituents : Two methyl groups at the 2-position of the cyclopropane ring.
- Electron-donating methyl groups reduce the hydroxyl group’s acidity compared to electron-withdrawing substituents.
- Applications: Methyl-substituted cyclopropanols are often intermediates in synthetic organic chemistry, particularly in stereoselective reactions .
Cyclopropanol, 1-(phenylethynyl)-
- Molecular Formula : C₁₁H₁₀O (verified via SMILES: C1=CC=C(C#CC2(CC2)O)C=C1) .
- Substituents : Phenylethynyl group (-C≡C-Ph).
- Key Properties :
- Aromatic phenyl group enhances conjugation, altering electronic properties (e.g., UV absorption).
- Higher lipophilicity compared to aliphatic analogs, influencing solubility and membrane permeability.
- Reactivity: The phenylethynyl group may participate in Sonogashira coupling or polymerization reactions .
Cyclopropanol, 2,2-dichloro-, 1-formate (9CI)
- Molecular Formula : C₄H₄Cl₂O₂ (from ).
- Substituents : Two chlorine atoms at the 2-position and a formate ester (-OCHO) replacing the hydroxyl.
- Key Properties :
- Electron-withdrawing chlorine atoms increase the acidity of adjacent protons.
- The ester group enhances stability compared to free alcohols but introduces susceptibility to hydrolysis.
- Applications: Chlorinated cyclopropanols are precursors to agrochemicals, leveraging their reactivity for functional group transformations .
Comparative Data Table
Electronic and Steric Effects
- Electron-Donating Groups (e.g., methyl) : Stabilize the cyclopropane ring but reduce hydroxyl acidity.
- Electron-Withdrawing Groups (e.g., Cl) : Increase hydroxyl acidity and ring-opening propensity.
- Alkyne Substituents (e.g., hexynyl, phenylethynyl) : Introduce sites for functionalization (e.g., click chemistry) and alter lipophilicity .
Preparation Methods
Grignard and Organozinc Approaches
Organometallic reagents like Grignard (RMgX) or organozinc compounds are widely used to construct cyclopropanol rings. In one approach, a cyclopropane precursor such as cyclopropyl ketone is treated with a hexynyl Grignard reagent (HC≡C(CH₂)₄MgBr) to form the alcohol via nucleophilic addition. For example:
Yields typically range from 40–60%, with side products arising from over-addition or ketone enolization.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction employs diiodomethane (CH₂I₂) and a zinc-copper couple to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. To introduce the hexynyl group, a pre-functionalized alkene such as 1-hexynylvinyl ether is used:
This method achieves moderate yields (50–70%) but requires stringent anhydrous conditions.
Ring-Opening of Strained Cyclopropane Derivatives
Epoxide and Aziridine Ring-Opening
Strained three-membered rings like epoxides or aziridines can undergo ring-opening with alkynyl nucleophiles. For instance, cyclopropyl epoxide reacts with lithium hexynide (HC≡C(CH₂)₄Li) in tetrahydrofuran (THF) at –30°C:
This method offers 55–65% yields but is limited by competing side reactions at higher temperatures.
Cyclopropane Carboxylate Transesterification
Transesterification of cyclopropane carboxylates with hexynyl alcohols under acidic catalysis provides an alternative route:
Yields here are lower (30–50%), necessitating careful pH control to prevent ring-opening.
Catalytic Cyclopropanation Strategies
Rhodium(II)-Catalyzed Alkynylcyclopropanation
A breakthrough method involves rhodium(II) catalysts (e.g., Rh₂(OAc)₄) to transfer alkynylcarbenes to alkenes. The process begins with 7-alkynyl cycloheptatrienes , which decarbenate under Rh(II) catalysis to generate reactive carbene intermediates. These intermediates cyclopropanate alkenes with high cis-selectivity:
Key advantages include:
Table 1: Performance of Rh(II)-Catalyzed Cyclopropanation
| Substrate | Catalyst Loading | Temperature | Yield (%) | cis:trans |
|---|---|---|---|---|
| Styrene | 2 mol% | 25°C | 78 | 8:1 |
| 1-Hexene | 5 mol% | 40°C | 65 | 7:1 |
| Cyclohexene | 2 mol% | 25°C | 82 | 9:1 |
Gold(I)-Mediated Cycloisomerization
Gold(I) catalysts (e.g., AuCl(PPh₃)) promote cycloisomerization of enynes to cyclopropanes. While less explored for hexynyl derivatives, this method offers complementary selectivity:
Yields are modest (40–55%) due to competing oligomerization.
Radical and Photochemical Methods
Radical Cyclization
UV irradiation of hexynyl diazo compounds generates radicals that undergo cyclopropanation:
This method suffers from low yields (20–35%) but is valuable for photoresponsive systems.
Barton Radical Decarboxylation
The Barton reaction uses N-hydroxy-2-thiopyridone derivatives to generate radicals from carboxylic acids. Applied to cyclopropane carboxylates, it enables decarboxylative alkynylation:
Yields range from 45–60%, with strict nitrogen atmosphere requirements.
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Method | Yield (%) | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| Organometallic Addition | 40–60 | Moderate | High | Moderate |
| Rh(II) Catalysis | 60–85 | High | Moderate | High |
| Radical Cyclization | 20–35 | Low | Low | Low |
| Transesterification | 30–50 | Low | High | Low |
Key Findings :
-
Rh(II) Catalysis offers the best balance of yield and selectivity but requires expensive catalysts.
-
Organometallic Methods are more scalable but generate stoichiometric waste.
-
Radical Approaches are niche, suited for photochemical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Cyclopropanol, 1-(1-hexynyl)- (9CI), and how do reaction conditions influence yield?
- Methodology : Cyclopropanol derivatives are typically synthesized via cyclopropanation strategies. For example, the Kulinkovich reaction (using Grignard reagents and esters) or transition-metal-catalyzed cyclopropanation (e.g., with vinyl carbenes) can introduce the strained cyclopropane ring . The presence of a hexynyl substituent may require protective group strategies to prevent alkyne side reactions. Optimizing solvent polarity (e.g., THF vs. DCM) and temperature (low temps for kinetic control) can improve yields.
- Data Consideration : Yields for analogous cyclopropanol syntheses range from 80% to 97%, depending on steric and electronic effects of substituents .
Q. How can spectroscopic techniques (NMR, IR) characterize the structure of Cyclopropanol, 1-(1-hexynyl)- (9CI)?
- Methodology :
- ¹H/¹³C NMR : The cyclopropane ring protons appear as distinct splitting patterns (e.g., ABX systems) due to ring strain. The hexynyl group’s terminal alkyne proton is typically a singlet near δ 1.9–2.1 ppm, while the sp-hybridized carbons resonate at δ 70–100 ppm in ¹³C NMR .
- IR : The hydroxyl (O-H) stretch appears as a broad peak ~3200–3600 cm⁻¹, and the alkyne C≡C stretch is observed near 2100–2260 cm⁻¹ .
Advanced Research Questions
Q. What strategies address stereochemical control during the synthesis of Cyclopropanol, 1-(1-hexynyl)- (9CI), and how is enantiopurity verified?
- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-carbenoid catalysts) can enforce stereoselectivity. Enantiopurity is assessed via chiral HPLC or polarimetry. For example, cyclopropanol derivatives with bulky substituents show >90% enantiomeric excess (ee) when synthesized with Rh(II) catalysts .
- Data Analysis : X-ray crystallography provides definitive stereochemical assignment, while NOESY NMR correlates spatial proximity of substituents .
Q. How does the hexynyl substituent influence the reactivity of Cyclopropanol, 1-(1-hexynyl)- (9CI) in ring-opening reactions?
- Methodology : The electron-withdrawing nature of the alkyne increases ring strain, making the cyclopropane more susceptible to nucleophilic attack. Kinetic studies (e.g., monitoring by GC-MS) can compare ring-opening rates with non-alkynylated analogs. For instance, hexynyl-substituted cyclopropanols may undergo acid-catalyzed ring-opening 2–3× faster than methyl-substituted analogs .
- Applications : The alkyne group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer functionalization .
Q. What computational methods are used to predict and resolve contradictions in spectroscopic data for Cyclopropanol, 1-(1-hexynyl)- (9CI)?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and coupling constants. Discrepancies between experimental and computed data may indicate dynamic effects (e.g., ring puckering), requiring variable-temperature NMR studies .
- Case Study : For cyclopropanol derivatives, DFT-predicted ¹³C shifts deviated <2 ppm from experimental data, validating structural assignments .
Research Challenges & Solutions
- Challenge : Low solubility of alkyne-substituted cyclopropanols in polar solvents.
Solution : Use co-solvents (e.g., DMF/THF mixtures) or derivatization (e.g., silylation) . - Challenge : Contradictory NOE effects due to ring flexibility.
Solution : Molecular dynamics simulations to model ring puckering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
